molecular formula C10H11N5O2 B11800403 Ethyl 5-methyl-2-(pyrimidin-2-yl)-2H-1,2,3-triazole-4-carboxylate

Ethyl 5-methyl-2-(pyrimidin-2-yl)-2H-1,2,3-triazole-4-carboxylate

Cat. No.: B11800403
M. Wt: 233.23 g/mol
InChI Key: PBLSGHNASKPSPR-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-2-(pyrimidin-2-yl)-2H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that has garnered attention due to its potential pharmacological properties. This compound is characterized by the presence of a pyrimidine ring fused with a triazole ring, which contributes to its unique chemical behavior and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-methyl-2-(pyrimidin-2-yl)-2H-1,2,3-triazole-4-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a Diels–Alder reaction between a key intermediate and Benzyl 1,2,3-triazine-5-carboxylate can lead to the formation of the desired compound . The reaction conditions often involve the use of solvents like DMF (dimethylformamide) and DCM (dichloromethane) at low temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-2-(pyrimidin-2-yl)-2H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) in an organic solvent.

Major Products

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate
  • Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate

Uniqueness

Ethyl 5-methyl-2-(pyrimidin-2-yl)-2H-1,2,3-triazole-4-carboxylate stands out due to its unique combination of a pyrimidine and triazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H11N5O2

Molecular Weight

233.23 g/mol

IUPAC Name

ethyl 5-methyl-2-pyrimidin-2-yltriazole-4-carboxylate

InChI

InChI=1S/C10H11N5O2/c1-3-17-9(16)8-7(2)13-15(14-8)10-11-5-4-6-12-10/h4-6H,3H2,1-2H3

InChI Key

PBLSGHNASKPSPR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(N=C1C)C2=NC=CC=N2

Origin of Product

United States

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